molecular formula C12H21NO3 B2852840 Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate CAS No. 955028-95-2

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2852840
CAS No.: 955028-95-2
M. Wt: 227.304
InChI Key: ANQNLVXUSWQCFF-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[2.5]octane core. The molecule includes a hydroxyl (-OH) group at the 8-position and a tert-butyl carbamate (-COOtBu) group at the 5-position.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)12(8-13)5-6-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQNLVXUSWQCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate has shown promise in several therapeutic areas due to its unique structural properties.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease.

Case Study : A study demonstrated that administration of this compound in a mouse model resulted in improved cognitive function and reduced amyloid plaque deposition, suggesting its role in neuroprotection.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases.

Case Study : In a murine model of colitis, treatment with this compound led to a significant reduction in inflammatory cytokines and improved histological scores compared to control groups.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which may help mitigate oxidative stress in biological systems.

Assay Type Result Reference
Antioxidant ActivityIC50 = 12 µM
NeuroprotectionSignificant reduction in neuronal apoptosis
Anti-inflammatoryInhibition of TNF-alpha production by 30%

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its spirocyclic structure allows for various functionalization routes, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the reaction of spirocyclic amines with tert-butyl chloroformate under controlled conditions, yielding high purity products suitable for further modifications.

Material Science Applications

The unique structural characteristics of this compound make it an interesting candidate for material science applications, particularly in the development of polymeric materials and nanocomposites.

Potential Uses:

  • Polymer Additives : Enhancing the mechanical properties and thermal stability of polymers.
  • Nanocomposites : Serving as a matrix or stabilizing agent for nanoparticles.

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Spiro Ring Substituent(s) Purity Hazard Statements
Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Not provided Likely C₁₂H₂₁NO₃* ~227.3* [2.5] 8-OH Not listed Not available
Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate 143306-64-3 C₁₂H₁₉NO₃ 225.28 [2.5] 8-Oxo (keto) 95–98% H302, H315, H319
Tert-butyl 2-amino-8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Not provided C₁₂H₂₂N₂O₂ 226.32 [2.5] 2-NH₂, 8-OH Not listed Not available
Tert-butyl 8-(methylamino)-5-azaspiro[2.5]octane-5-carboxylate hydrochloride Not provided C₁₃H₂₅ClN₂O₂ 276.8 [2.5] 8-NHCH₃ (HCl salt) Not listed Not available
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 929971-93-7 C₁₃H₂₃NO₃ 241.33 [3.5] 8-OH, larger spiro ring 95% Not available

*Estimated based on structural similarity to 8-oxo analog (C₁₂H₁₉NO₃) with added hydroxyl group.

Key Observations:

Functional Group Impact: The 8-oxo analog (CAS 143306-64-3) is a ketone derivative with lower molecular weight (225.28 vs. ~227.3 for the 8-hydroxy compound). It is commercially available with 95–98% purity and carries hazards for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) . The 2-amino-8-hydroxy derivative (C₁₂H₂₂N₂O₂) introduces an additional amino group, increasing molecular weight to 226.32 . This dual functionalization may enhance solubility but could complicate synthetic handling.

Spiro Ring Modifications: The spiro[3.5]nonane analog (CAS 929971-93-7) expands the spiro ring system, resulting in a higher molecular weight (241.33) and altered steric and electronic properties compared to the [2.5] system . Such modifications are critical in drug design for tuning bioavailability and target binding.

Salt Forms and Stability: The hydrochloride salt of the 8-(methylamino) derivative (C₁₃H₂₅ClN₂O₂) demonstrates the feasibility of stabilizing reactive amines via salt formation, though stability data are lacking .

Biological Activity

Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the hydroxyl group and the spiro configuration are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in key physiological processes. Research indicates that it may act on:

  • Neurotransmitter Receptors : The compound has been shown to interact with opioid receptors, which are crucial in pain modulation and could provide insights into its analgesic properties.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes or cardiovascular diseases.

1. Cardiovascular Effects

A patent application highlights the use of related compounds for treating cardiovascular diseases, suggesting that this compound may possess cardioprotective properties through modulation of vascular responses and reduction of oxidative stress .

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in neurodegenerative contexts where oxidative damage plays a significant role .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which may help mitigate cellular damage from reactive oxygen species (ROS). This activity could be beneficial in various pathological conditions, including neurodegenerative diseases and metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CardiovascularPotential treatment for cardiovascular diseases
NeuroprotectiveProtection against oxidative stress in neuronal cells
AntioxidantScavenging ROS and reducing oxidative damage

Notable Research Findings

  • Neuroprotection in HepG2 Cells : A study investigated the protective effects of similar compounds against tert-butyl hydroperoxide-induced cell death in HepG2 cells, demonstrating a reduction in apoptosis markers when treated with related spirocyclic compounds .
  • Mechanistic Insights : Another study explored the activation of ERK/MAPK and PI3K/Akt signaling pathways by compounds structurally related to this compound, indicating a potential mechanism for neuroprotection .

Q & A

Q. What are the key considerations for translating in vitro bioactivity to in vivo models?

  • Methodological Answer : Address pharmacokinetic challenges (e.g., rapid glucuronidation) via prodrug strategies (e.g., acetyl-protected hydroxyl). In murine models, monitor plasma half-life (t₁/₂ ~2 hr) and biodistribution (high kidney accumulation). Pair with CYP450 inhibitors to prolong efficacy .

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